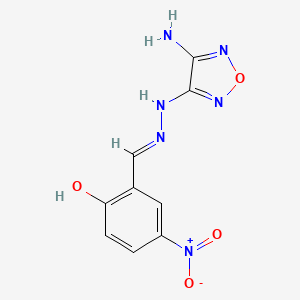
2-hydroxy-5-nitrobenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5-nitrobenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone, commonly known as HNBH, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. HNBH is a member of the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
作用機序
The mechanism of action of HNBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HNBH has been shown to bind to the active sites of enzymes, such as proteases and kinases, and inhibit their activity. HNBH has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
HNBH has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. HNBH has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). HNBH has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
HNBH has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, HNBH also has some limitations, such as its limited solubility in water and its instability under certain conditions. HNBH is also relatively expensive compared to other chemical compounds used in lab experiments.
将来の方向性
There are several future directions for the research on HNBH. One possible direction is to investigate the potential of HNBH as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore the use of HNBH as a building block for the synthesis of various functional materials, such as metal-organic frameworks and molecular magnets. Additionally, further research is needed to elucidate the mechanism of action of HNBH and its potential applications in various fields of scientific research.
合成法
The synthesis of HNBH involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of HNBH can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
HNBH has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HNBH has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. HNBH has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.
In biochemistry, HNBH has been used as a probe to study the mechanism of action of various enzymes, such as proteases and kinases. HNBH has been shown to inhibit the activity of several enzymes by binding to their active sites. In materials science, HNBH has been used as a building block to synthesize various functional materials, such as metal-organic frameworks and molecular magnets.
特性
IUPAC Name |
2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O4/c10-8-9(14-19-13-8)12-11-4-5-3-6(15(17)18)1-2-7(5)16/h1-4,16H,(H2,10,13)(H,12,14)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYWXUJZKKHSEW-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NON=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NON=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)
![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)